

# Analytical methods for quantification of 4-allyl-1H-indol-5-ol

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## Compound of Interest

Compound Name: 4-allyl-1H-indol-5-ol

Cat. No.: B8464782

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An in-depth technical guide for the analytical quantification of **4-allyl-1H-indol-5-ol**, designed for researchers and bioanalytical scientists.

## Executive Summary

**4-Allyl-1H-indol-5-ol** (a substituted 5-hydroxyindole) is a structurally unique compound featuring both a polar hydroxyl group and a lipophilic allyl moiety. Because the 5-hydroxyindole core is the foundational scaffold of serotonin and its metabolites, derivatives like **4-allyl-1H-indol-5-ol** are of significant interest in neuropharmacology and synthetic chemistry. This application note details two self-validating analytical protocols—HPLC-FLD for routine, high-throughput quantification, and UPLC-MS/MS for trace-level bioanalysis—grounded in rigorous physicochemical principles and regulatory validation frameworks.

## Physicochemical Profiling & Analytical Rationale

To design a robust analytical method, one must first deconstruct the target molecule's physicochemical behavior:

- **Native Fluorescence:** The conjugated  $\pi$ -electron system of the indole ring, combined with the electron-donating 5-hydroxyl group, yields strong native fluorescence. This makes

Fluorescence Detection (FLD) highly sensitive and selective, often outperforming UV detection for complex matrices[1].

- **Ionization Dynamics:** Unsubstituted indoles are notoriously difficult to ionize via Electrospray Ionization (ESI) and often require Atmospheric Pressure Chemical Ionization (APCI)[2]. However, the presence of the 5-hydroxyl group in **4-allyl-1H-indol-5-ol** significantly alters its proton affinity. Under acidic chromatographic conditions (e.g., 0.1% Formic Acid), the molecule readily forms a stable  $[M+H]^+$  ion, making ESI the optimal choice for mass spectrometry.
- **Lipophilicity:** The C4-allyl group increases the molecule's hydrophobicity compared to endogenous 5-hydroxyindoles. This necessitates a higher organic modifier concentration during chromatographic elution to prevent peak tailing.

## Sample Preparation: The Causality of Matrix Management

Biological matrices (plasma, serum, tissue homogenates) contain phospholipids and endogenous indoles that cause severe ion suppression in MS/MS and baseline interference in FLD.

While Liquid-Liquid Extraction (LLE) is common, it frequently results in variable recoveries (45–75%) for amphiphilic indoleamines[1]. Therefore, Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is mandated in this protocol. The HLB sorbent leverages reversed-phase interactions to trap the lipophilic allyl group while tolerating the polar hydroxyl moiety, consistently yielding >85% recovery[1].

### SPE Protocol (Plasma/Serum)

- **Conditioning:** Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade H<sub>2</sub>O through the SPE cartridge (30 mg/1 cc).
- **Loading:** Dilute 200  $\mu$ L of plasma with 200  $\mu$ L of 2% Formic Acid (aq). Load the 400  $\mu$ L mixture onto the cartridge at a flow rate of 1 mL/min. (Causality: Acidification disrupts protein-analyte binding, ensuring the indole is freely available for sorbent interaction).
- **Washing:** Wash with 1.0 mL of 5% MeOH in H<sub>2</sub>O to elute polar interferences and salts.

- Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile (ACN).
- Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% H<sub>2</sub>O / 10% ACN with 0.1% FA).

## Protocol A: High-Throughput HPLC-FLD

This method is optimized for synthetic yield monitoring and high-concentration pharmacokinetic (PK) profiling.

Chromatographic Conditions:

- Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade H<sub>2</sub>O .
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: Excitation (  $\lambda_{ex}$  ) = 280 nm; Emission (  $\lambda_{em}$  ) = 340 nm.

Step-by-Step Execution:

- Equilibrate the column with 10% B for 10 minutes.
- Inject the reconstituted SPE sample.
- Execute the gradient: Ramp from 10% B to 60% B over 8 minutes. (Causality: The allyl group delays elution compared to standard 5-HT; 60% organic ensures sharp peak elution).
- Hold at 60% B for 2 minutes to wash the column, then return to 10% B for a 4-minute re-equilibration.

## Protocol B: Trace-Level UPLC-MS/MS

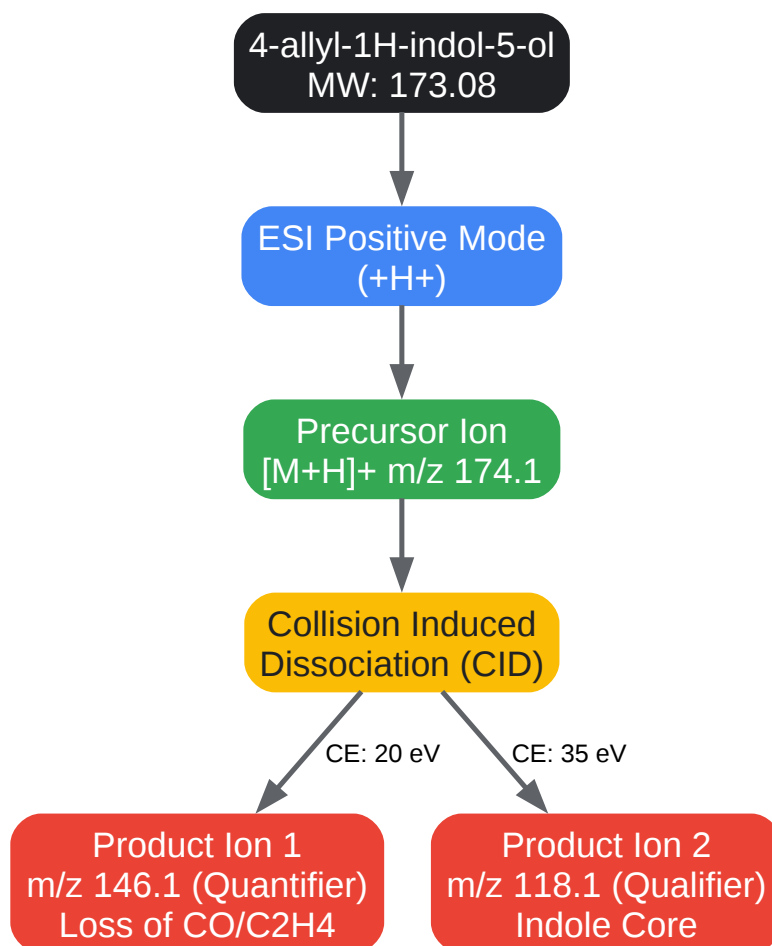
For low-abundance bioanalysis (e.g., pg/mL ranges), LC-MS/MS is deployed. The method utilizes Multiple Reaction Monitoring (MRM) to isolate the specific fragmentation pattern of **4-allyl-1H-indol-5-ol**.

Mass Spectrometry Conditions (ESI+):

- Capillary Voltage: 3.0 kV
- Desolvation Temperature: 450°C
- Desolvation Gas Flow: 800 L/hr
- Precursor Ion: m/z 174.1 [M+H]<sup>+</sup>

Step-by-Step Execution:

- Utilize a sub-2 μm UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm) to achieve ultra-high resolution and narrow peak widths, maximizing the signal-to-noise ratio.
- Apply a rapid gradient: 10% B to 90% B over 3.5 minutes at a flow rate of 0.4 mL/min.
- Monitor the primary MRM transition (Quantifier): m/z 174.1 → 146.1 (Collision Energy: 20 eV). This transition corresponds to the cleavage of the allyl/hydroxyl structural elements.
- Monitor the secondary MRM transition (Qualifier): m/z 174.1 → 118.1 (Collision Energy: 35 eV) to verify the indole core integrity.



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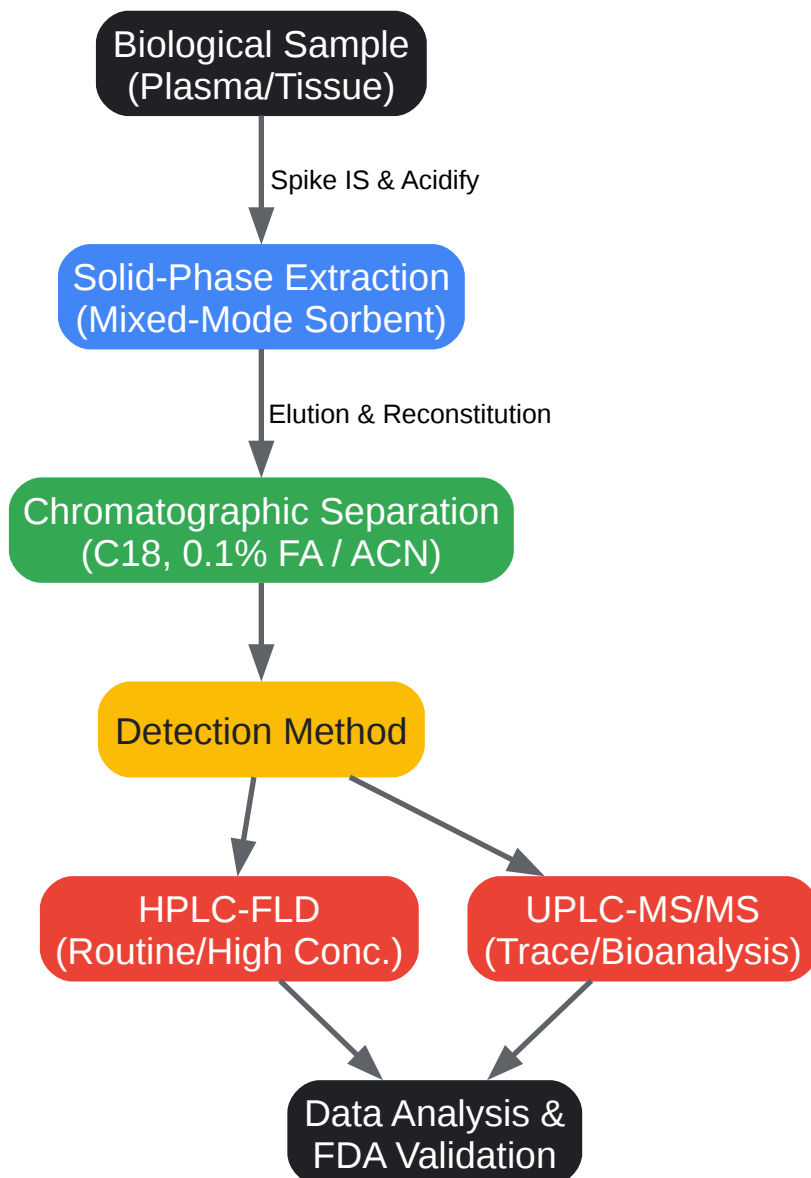
Proposed ESI+ Ionization and MS/MS Fragmentation Pathway for **4-allyl-1H-indol-5-ol**.

## Method Validation Framework

To ensure the trustworthiness of the generated data, both methods must be validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018)[3].

- **Selectivity:** Analyze 6 independent sources of blank matrix to ensure no endogenous peaks co-elute at the retention time of **4-allyl-1H-indol-5-ol**.
- **Accuracy & Precision:** Must be evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The FDA mandates that precision (%CV) must not exceed 15% (20% at LLOQ), and accuracy must be within  $\pm 15\%$  of the nominal concentration ( $\pm 20\%$  at LLOQ)[3].

- Matrix Effect: Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.



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End-to-End Bioanalytical Workflow for Indole Quantification.

## Quantitative Data Summaries

Table 1: HPLC-FLD Gradient Parameters

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B	Curve Type
0.0	1.0	90	10	Initial
8.0	1.0	40	60	Linear
10.0	1.0	40	60	Hold
10.1	1.0	90	10	Step

| 14.0 | 1.0 | 90 | 10 | Re-equilibration |

Table 2: UPLC-MS/MS MRM Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Cone Voltage (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | **4-allyl-1H-indol-5-ol** | 174.1 | 146.1 | 25 | 20 | Quantifier | | **4-allyl-1H-indol-5-ol** | 174.1 | 118.1 | 25 | 35 | Qualifier | | Internal Standard (IS) | IS-dependent | IS-dependent | 25 | 20 | Normalization |

Table 3: Expected Validation Metrics (Based on Indoleamine Baselines[1]) | Parameter | HPLC-FLD Performance | UPLC-MS/MS Performance | FDA Acceptance Criteria | | :--- | :--- | :--- | :--- | | Linear Range | 0.5 – 500 ng/mL | 0.05 – 100 ng/mL |  $R^2 \geq 0.99$  | | LOD | ~0.10 ng/mL | ~0.01 ng/mL | Signal-to-Noise  $\geq 3:1$  | | Inter-day Precision | 8.0% – 12.5% | 4.5% – 9.0% |  $\leq 15\%$  (  $\leq 20\%$  at LLOQ) | | Extraction Recovery | 85% – 92% | 88% – 95% | Consistent & Reproducible |

## References

- Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[\[Link\]](#)
- Joshi, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. *Metabolites*, 12(8), 716. Available at:[\[Link\]](#)
- Wang, Y., et al. (2012). High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma. *Journal of Chromatography B*, 895-896, 104-110. Available at:[\[Link\]](#)

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## Sources

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